Erucin

Description

This compound has been reported in Thulinella chrysantha, Brassica oleracea, and Brassica napus with data available.

Antineoplastic Agents, Phytogenic; structure in first source

Propriétés

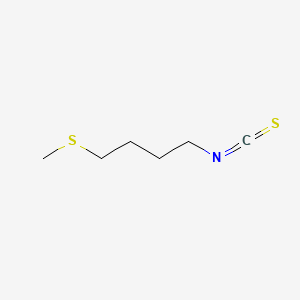

IUPAC Name |

1-isothiocyanato-4-methylsulfanylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS2/c1-9-5-3-2-4-7-6-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQDGXUYTSZGOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196117 | |

| Record name | Erucin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; Penetrating raddish-like aroma | |

| Record name | 4-(Methylthio)butyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1870/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

very slightly, Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |

| Record name | Erucin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-(Methylthio)butyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1870/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.080-1.086 (20°) | |

| Record name | 4-(Methylthio)butyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1870/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4430-36-8 | |

| Record name | Erucin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erucin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erucin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erucin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERUCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTE370DL3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Erucin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Erucin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erucin, an isothiocyanate (ITC) derived from the enzymatic hydrolysis of glucothis compound found in cruciferous vegetables like arugula (rocket salad), has emerged as a promising chemopreventive agent. Structurally related to the well-studied sulforaphane, this compound exhibits potent anticancer properties across a range of cancer types, including breast, lung, prostate, liver, colon, and melanoma.[1][2] Its mechanism of action is multifaceted, involving the induction of cell cycle arrest and apoptosis, modulation of critical signaling pathways related to oxidative stress and cell survival, and interference with the cancer cell's structural machinery. This document provides a detailed technical overview of the molecular mechanisms underpinning this compound's anticancer effects, supported by quantitative data, experimental methodologies, and visual pathway diagrams.

Core Anticancer Activities

This compound exerts its anticancer effects primarily through three interconnected activities: inhibition of cell proliferation, induction of cell cycle arrest, and triggering of programmed cell death (apoptosis).

Inhibition of Cancer Cell Proliferation

This compound demonstrates a dose-dependent inhibition of proliferation in numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the cell line, indicating differential sensitivity. For instance, estrogen receptor-positive (ER+) breast cancer cells show high sensitivity, while some lung cancer cell lines are less responsive.[1][3]

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| MCF-7 | Breast (ER+/PR+) | 28 | 72 | [4] |

| 9.7 | Not Specified | |||

| T47D | Breast (ER+) | 7.6 | Not Specified | |

| BT-474 | Breast (ER+) | 19.7 | Not Specified | |

| MDA-MB-231 | Triple-Negative Breast | ~24 | 48 | |

| A549 | Lung | 97.7 | Not Specified | |

| 786-O | Renal | >80 (low toxicity) | 24 | |

| HepG2 | Liver | Dose-dependent | 6-24 |

Induction of Cell Cycle Arrest

A primary mechanism by which this compound halts proliferation is by inducing cell cycle arrest, predominantly at the G2/M phase. This prevents cancer cells from proceeding through mitosis, thereby blocking cell division. In MCF-7 breast cancer cells, treatment with 15 µM this compound for 24 hours resulted in approximately 60% of the cell population accumulating in the G2/M phase, compared to 29% in control cells. This effect is often linked to the upregulation of key cell cycle inhibitors.

Induction of Apoptosis

This compound is a potent inducer of apoptosis. In MDA-MB-231 triple-negative breast cancer cells, a 30 µM concentration of this compound for 48 hours led to apoptosis in about 60% of the cells. In MCF-7 cells, 25 µM this compound increased the apoptotic cell population by 8.6-fold after 48 hours compared to controls. This programmed cell death is triggered through the activation of key executioner proteins.

Molecular Mechanisms and Signaling Pathways

This compound's effects on proliferation, cell cycle, and apoptosis are driven by its modulation of several critical intracellular signaling pathways.

Nrf2-Mediated Antioxidant and Detoxification Response

This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating the expression of Phase II detoxification and antioxidant enzymes such as heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCL), and superoxide dismutase (SOD). This mechanism contributes to the detoxification of carcinogens and protection against oxidative stress. The activation of Nrf2 by this compound can be mediated through the p38 and ERK1/2 mitogen-activated protein kinase (MAPK) pathways.

p53-p21 Pathway and Apoptosis Induction

This compound upregulates the expression of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase (CDK) inhibitor p21. The accumulation of p53 can trigger apoptosis in response to cellular stress. Activated p53 transactivates the p21 gene, and the resulting p21 protein inhibits CDKs, leading to a block in cell cycle progression, particularly at the G2/M transition.

The apoptotic cascade induced by this compound also involves the activation of initiator caspase-9 and executioner caspase-3. Activated caspase-3 proceeds to cleave critical cellular substrates, including poly (ADP-ribose) polymerase-1 (PARP-1), a protein involved in DNA repair. PARP-1 cleavage is a hallmark of apoptosis.

Suppression of Microtubule Dynamics

This compound impairs cancer cell proliferation by directly targeting the microtubule cytoskeleton. It suppresses the dynamic instability of microtubules, which is critical for the proper formation and function of the mitotic spindle during cell division. This compound inhibits the rates and extents of microtubule growing and shortening. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis. The effect is qualitatively similar to clinical microtubule-targeting drugs like taxanes and vinca alkaloids, though this compound is less potent.

Regulation of Other Signaling Pathways

-

PI3K/Akt & MAPK/ERK: These pro-survival pathways are implicated in this compound's mechanism. Some hydrogen sulfide (H2S)-releasing ITCs, including this compound, have been shown to inhibit the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways in triple-negative breast cancer cells.

-

Androgen Receptor (AR) Signaling: In prostate cancer, the AR pathway is a critical driver of tumor growth. This compound has been identified as a regulator of AR signaling, suggesting its potential in prostate cancer prevention and treatment, although the precise molecular interactions are still under investigation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate this compound's mechanism of action, based on standard methodologies.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Cell Plating: Seed cancer cells (e.g., MCF-7, MDA-MB-231) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics | PLOS One [journals.plos.org]

Erucin's Dance with Death: A Technical Guide to its Apoptotic Signaling Pathways

For Immediate Release

[CITY, State] – [Date] – Erucin, a naturally occurring isothiocyanate found in cruciferous vegetables like rocket salad, is emerging as a potent inducer of apoptosis in cancer cells. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound to trigger programmed cell death, offering valuable insights for researchers, scientists, and drug development professionals.

Abstract

This compound (4-methylthiobutyl isothiocyanate) demonstrates significant anti-cancer properties by activating intricate cellular signaling cascades that culminate in apoptosis. This guide dissects the key molecular mechanisms, including the induction of reactive oxygen species (ROS), activation of the p53 tumor suppressor pathway, modulation of the Bcl-2 family of proteins, and the pivotal role of caspases. Furthermore, it explores the involvement of the JNK and PI3K/Akt pathways in this compound-mediated apoptosis. Detailed experimental protocols, quantitative data summaries, and visual pathway diagrams are provided to facilitate a comprehensive understanding of this compound's pro-apoptotic activities.

Introduction

The quest for novel anti-cancer agents has led to a growing interest in naturally derived compounds. This compound, a hydrolysis product of glucothis compound found in Brassicaceae vegetables, has shown promise in preclinical studies for its ability to selectively induce apoptosis in various cancer cell lines while exhibiting lower toxicity towards normal cells.[1] Understanding the precise signaling pathways it hijacks to initiate this programmed cell death is crucial for its potential therapeutic development.

Core Apoptotic Signaling Pathways Modulated by this compound

This compound orchestrates a multi-pronged attack on cancer cells, primarily by inducing cellular stress and activating intrinsic apoptotic pathways.

Induction of Reactive Oxygen Species (ROS)

A primary mechanism of this compound's action is the induction of oxidative stress through the generation of ROS.[2] This surge in ROS acts as a critical upstream signaling event, triggering downstream apoptotic cascades.

Activation of the p53 Pathway

The tumor suppressor protein p53 is a key mediator of this compound-induced apoptosis. This compound treatment leads to the upregulation and activation of p53.[3] Activated p53 can then transcriptionally activate pro-apoptotic genes, including Bax.[2] There exists a feedback loop where p53 can further enhance ROS accumulation, amplifying the apoptotic signal.[2]

Modulation of the Bcl-2 Family Proteins

This compound disrupts the delicate balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family. It has been shown to downregulate the expression of the anti-apoptotic protein Bcl-2. Concurrently, the activation of p53 can lead to the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical determinant for the permeabilization of the mitochondrial outer membrane.

Caspase Activation Cascade

The culmination of the upstream signaling events is the activation of the caspase cascade, the central executioners of apoptosis. This compound treatment has been demonstrated to induce the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3. Activated caspase-3 is responsible for the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Interconnected Signaling Networks

JNK Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway, a component of the mitogen-activated protein kinase (MAPK) family, is implicated in stress-induced apoptosis. Erianin, a compound with similar apoptotic mechanisms, has been shown to activate JNK signaling, which can contribute to the apoptotic process. JNK can be activated by ROS and can, in turn, phosphorylate and regulate the activity of various proteins involved in apoptosis, including members of the Bcl-2 family and transcription factors.

PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial survival pathway that is often dysregulated in cancer. Some studies suggest that natural compounds can induce apoptosis by inhibiting this pathway. While direct evidence for this compound's potent inhibition of PI3K/Akt in apoptosis is still emerging, the interplay between this survival pathway and the pro-apoptotic signals induced by this compound is an important area of investigation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~24 | 48 | |

| MCF7 | Breast Cancer | 28 | 72 | |

| A549 | Lung Cancer | 97.7 | Not Specified |

Table 2: this compound-Induced Changes in Apoptotic Markers

| Cell Line | Marker | Change | Treatment Conditions | Reference |

| MDA-MB-231 | Apoptotic Cells | ~60% | 30 µM for 48h | |

| MCF7 | Apoptotic Cells | 4.8-fold increase | 25 µM for 24h | |

| MCF7 | Apoptotic Cells | 8.6-fold increase | 25 µM for 48h | |

| A549 | p53 Protein | Upregulated | Dose-dependent | |

| A375 | Caspase-9 | Activated | 30 µM for 48h | |

| A375 | Caspase-3 | Activated | 30 µM for 48h | |

| A375 | Bcl-2 | Decreased Expression | 30 µM for 48h | |

| MDA-MB-231 | Cleaved Caspase-3 | Increased | 30 µM (time-dependent) | |

| MDA-MB-231 | Cleaved PARP | Increased | 30 µM (time-dependent) |

Signaling Pathway and Experimental Workflow Diagrams

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

This compound Treatment: Treat cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., DMSO) for desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This protocol provides a general framework for assessing apoptosis.

-

Cell Treatment and Harvesting: Treat cells with this compound as described above. Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Apoptotic Proteins

This protocol outlines the general steps for detecting changes in protein expression.

-

Protein Extraction: After this compound treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.

Conclusion

This compound employs a sophisticated and interconnected network of signaling pathways to induce apoptosis in cancer cells. Its ability to generate ROS, activate the p53 pathway, modulate Bcl-2 family proteins, and trigger the caspase cascade underscores its potential as a chemopreventive and therapeutic agent. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research into the anti-cancer mechanisms of this promising natural compound and for the development of novel cancer therapies. Further investigation into the precise interplay between the JNK and PI3K/Akt pathways and their contribution to this compound-mediated apoptosis will be crucial for a complete understanding of its mode of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Upregulation and activation of p53 by erastin‑induced reactive oxygen species contribute to cytotoxic and cytostatic effects in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Profile of this compound: A New Promising Anticancer Agent from Cruciferous Vegetables | MDPI [mdpi.com]

The Bioavailability and Metabolism of Erucin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erucin (1-isothiocyanato-4-(methylthio)butane) is a naturally occurring isothiocyanate (ITC) found in cruciferous vegetables, particularly in rocket salad (Eruca sativa). It is the hydrolysis product of the glucosinolate glucothis compound. Structurally similar to the well-studied sulforaphane, this compound has garnered significant interest for its potential chemopreventive and therapeutic properties. Understanding its bioavailability and metabolic fate is crucial for evaluating its efficacy and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data, detailed experimental methodologies, and the key signaling pathways it modulates.

Bioavailability and Pharmacokinetics of this compound

The bioavailability of this compound is intricately linked to the metabolism of its precursor, glucothis compound, and its interplay with the structurally related isothiocyanate, sulforaphane.

Absorption

This compound is absorbed in the upper part of the small intestine. The absorption rate constant (ka) for this compound has been reported to be 2.5 h⁻¹ following consumption of rocket salads[1]. The bioavailability of isothiocyanates from cruciferous vegetables is significantly influenced by the presence of the enzyme myrosinase, which catalyzes the hydrolysis of glucosinolates into isothiocyanates. The bioavailability of sulforaphane and this compound is dramatically lower when subjects consume broccoli supplements without myrosinase activity compared to fresh broccoli sprouts[2][3][4].

Distribution

Following absorption, this compound and its metabolites are distributed to various tissues. Studies in mice have shown that after consumption of broccoli sprout powders or purified sulforaphane, both sulforaphane and this compound metabolites are found in the skin, liver, kidney, bladder, lung, and plasma. This wide distribution suggests the potential for systemic effects.

Metabolism

The metabolism of this compound is complex and involves conjugation with glutathione (GSH) and interconversion with sulforaphane.

Mercapturic Acid Pathway: Like other isothiocyanates, this compound is primarily metabolized through the mercapturic acid pathway. The initial step is the conjugation with GSH, catalyzed by glutathione S-transferases (GSTs). This is followed by sequential enzymatic cleavage to form cysteinylglycine, cysteine, and finally, N-acetylcysteine (NAC) conjugates, which are the primary metabolites excreted in urine.

Interconversion with Sulforaphane: A key aspect of this compound metabolism is its in vivo interconversion with sulforaphane. This compound can be formed by the reduction of sulforaphane, and conversely, this compound can be oxidized to sulforaphane. This interconversion has been demonstrated in both humans and rats. For instance, after consumption of raw broccoli (which contains the precursor to sulforaphane but not this compound), this compound mercapturic acids were found in human urine, indicating the metabolic conversion of sulforaphane to this compound. In rats, approximately 12% of a single intraperitoneal dose of sulforaphane was eliminated in the urine as NAC conjugates of this compound, while 67% of a single dose of this compound was eliminated as conjugates of sulforaphane.

Excretion

The primary route of excretion for this compound and its metabolites is through the urine. The excretion rate constant for this compound has been reported to be 0.24 h⁻¹ after rocket salad consumption. Urinary excretion of mercapturic acid conjugates is often used as a biomarker for isothiocyanate intake and bioavailability. High levels of this compound and sulforaphane mercapturic acids are excreted in urine within four hours of consuming rocket salads, with an average bioavailability of approximately 94%.

Quantitative Data on this compound Bioavailability and Metabolism

The following tables summarize the key quantitative data from various studies on the bioavailability and metabolism of this compound and its related compound, sulforaphane.

| Parameter | Value | Species | Source | Reference |

| Absorption Rate Constant (ka) | 2.5 h⁻¹ | Human | Rocket Salad | |

| Excretion Rate Constant (ke) | 0.24 h⁻¹ | Human | Rocket Salad | |

| Average Bioavailability | ~94% | Human | Rocket Salad |

Table 1: Pharmacokinetic Parameters of this compound in Humans.

| Metabolite | Tissue | Relative Abundance | Source | Reference |

| This compound Metabolites | Liver, Kidney, Bladder | Predominant form (even after sulforaphane consumption) | Mice | |

| Sulforaphane Metabolites | Plasma, Skin | Approximately equal to this compound metabolites | Mice |

Table 2: Tissue Distribution of this compound and Sulforaphane Metabolites in Mice.

| Source | Total Sulforaphane Metabolites Excreted (µmol) | Total this compound Metabolites Excreted (µmol) | Bioavailability (vs. Sprouts) | Reference |

| Broccoli Sprouts | 15.5 ± 2.4 | 3.9 ± 0.8 | 100% | |

| Broccoli Supplement | 1.6 ± 0.4 | 0.5 ± 0.1 | ~10% |

Table 3: Bioavailability of Sulforaphane and this compound from Broccoli Sprouts vs. a Commercial Supplement in Humans (24h urine collection).

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the bioavailability and metabolism of this compound.

Quantification of this compound and its Metabolites by LC-MS/MS

A sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the simultaneous quantification of this compound and sulforaphane metabolites in biological matrices.

Sample Preparation (Plasma):

-

To 100 µL of plasma, add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS System:

-

Chromatography: Ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and internal standard.

In Vitro Intestinal Permeability using Caco-2 Cells

The Caco-2 cell line is a widely used in vitro model to predict the intestinal absorption of compounds.

Cell Culture and Monolayer Formation:

-

Seed Caco-2 cells onto permeable polycarbonate membrane inserts in 24-well plates at a density of 6 x 10⁴ cells/cm².

-

Culture the cells for 21 days in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. The medium is changed every 2-3 days.

-

Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values > 250 Ω·cm² are used for transport studies.

Transport Experiment:

-

Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

-

Add the test compound (this compound) dissolved in HBSS to the apical (A) side of the insert.

-

At specified time intervals (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (B) side.

-

Analyze the concentration of the compound in the collected samples using LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A × C₀), where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seed cells in 6-well plates and treat with this compound as desired.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways, most notably the Nrf2-ARE pathway.

The Nrf2-Keap1-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.

This compound, like other isothiocyanates, is a potent activator of the Nrf2 pathway. It is believed to react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of a battery of cytoprotective genes, including those encoding for phase II detoxification enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). Recent studies have also shown that this compound can directly bind to Nrf2, promoting the Nrf2-Sirt3 pathway.

Caption: The Nrf2-Keap1-ARE signaling pathway activated by this compound.

Other Signaling Pathways

This compound has also been shown to modulate other signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. These include:

-

PI3K/Akt and MAPK/ERK Pathways: this compound can influence the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are critical for cell survival and proliferation.

-

p53 and p21: this compound has been demonstrated to upregulate the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and apoptosis in cancer cells.

-

NF-κB Pathway: this compound can inhibit the pro-inflammatory NF-κB signaling pathway, contributing to its anti-inflammatory effects.

Experimental Workflows

Workflow for In Vivo Bioavailability Study

Caption: A typical workflow for an in vivo bioavailability study of this compound.

Workflow for In Vitro Cell-Based Assays

Caption: A general workflow for in vitro cell-based assays to evaluate the biological activity of this compound.

Conclusion

This compound is a promising bioactive isothiocyanate with significant chemopreventive potential. Its bioavailability is high following the consumption of myrosinase-containing cruciferous vegetables. The metabolism of this compound is characterized by conjugation via the mercapturic acid pathway and a dynamic in vivo interconversion with sulforaphane. This compound's primary mechanism of action involves the potent activation of the Nrf2 signaling pathway, leading to the upregulation of a wide array of cytoprotective genes. Further research focusing on the specific biological activities of this compound and its various metabolites will be crucial for the development of this compound-based functional foods and therapeutics. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers in this field.

References

Erucin: An In-Depth Technical Guide to its In Vitro Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erucin, an isothiocyanate derived from the hydrolysis of glucothis compound found in cruciferous vegetables like arugula, has emerged as a potent anti-inflammatory agent. Extensive in vitro research has elucidated its mechanisms of action, which primarily involve the modulation of key inflammatory signaling pathways. This document provides a comprehensive technical overview of this compound's in vitro anti-inflammatory properties, detailing the molecular pathways it targets, summarizing quantitative data from key studies, and outlining the experimental protocols used to ascertain its effects. The information is intended to serve as a foundational guide for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.

Core Anti-Inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects by targeting multiple critical signaling cascades within the cell. The primary mechanisms identified through in vitro studies are the inhibition of the NF-κB pathway and the activation of the Nrf2 antioxidant response pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In a resting state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription.

This compound has been demonstrated to potently inhibit this pathway.[1][2][3] It prevents the LPS-induced degradation of IκBα, thereby trapping the NF-κB p65 subunit in the cytoplasm and blocking its nuclear translocation and DNA binding activity.[1][2] This blockade leads to a significant downstream reduction in the expression of NF-κB target genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

References

- 1. This compound Exerts Anti-Inflammatory Properties in Murine Macrophages and Mouse Skin: Possible Mediation through the Inhibition of NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound exerts anti-inflammatory properties in murine macrophages and mouse skin: possible mediation through the inhibition of NFκB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Erucin's Role in Angiogenesis and Wound Healing: A Technical Guide

Introduction

Erucin, an isothiocyanate found in cruciferous vegetables such as rocket (Eruca sativa), is emerging as a molecule of significant interest in the fields of vascular biology and regenerative medicine. Structurally related to the well-studied sulforaphane, this compound has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth overview of the current understanding of this compound's role in angiogenesis and its potential implications for wound healing, targeting researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular pathways.

Section 1: this compound and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in development, tissue repair, and various pathological conditions. Insufficient angiogenesis can impair wound healing and tissue reperfusion after ischemic events, while excessive angiogenesis is a hallmark of cancer and certain inflammatory diseases.[1][2] this compound has been shown to possess pro-angiogenic properties, primarily through its influence on endothelial cells, the primary cellular component of blood vessels.

Quantitative Data on this compound's Pro-Angiogenic Effects

The pro-angiogenic activity of this compound has been quantified in several in vitro studies. The following tables summarize the key findings on its effects on endothelial cell migration, tube formation, and the activation of signaling molecules.

Table 1: Effect of this compound on Endothelial Cell Migration (In Vitro Wound Healing/Scratch Assay)

| Cell Line | This compound Concentration | Time Points | Observation | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 3 nM and 30 nM | 4, 6, 8, 10, 24 h | Significant acceleration of scratch closure compared to untreated controls.[3] | [3] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 3 nM | 24 h | Enhanced cell migration, which was partially reduced by inhibitors of MEK1/2 (UO126), PI3K (LY294002), and eNOS (L-NAME).[4] |

Table 2: Effect of this compound on Endothelial Cell Tube Formation

| Cell Line | This compound Concentration | Incubation Time | Observation | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 3 nM | 4 h | Promoted the formation of capillary-like structures (tubes) on Matrigel, similar to the effect of Vascular Endothelial Growth Factor (VEGF). |

Table 3: this compound-Induced Activation of Pro-Angiogenic Signaling Pathways

| Cell Line | This compound Concentration | Stimulation Time | Protein/Pathway Assessed | Observation | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 3 nM | 4 min | Ras activation | Increased Ras activation. | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 3 nM | 5 min | AKT phosphorylation | Increased phosphorylation of AKT. | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 3 nM | 5 min | ERK1/2 phosphorylation | Increased phosphorylation of ERK1/2. | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 3 nM | 24 h | VEGF protein expression | Increased VEGF protein abundance. | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 3 nM | 24 h | VEGFR2 phosphorylation (Tyr1175) | Increased phosphorylation of VEGFR2. |

Signaling Pathways in this compound-Mediated Angiogenesis

This compound promotes angiogenesis by activating a cascade of intracellular signaling pathways in endothelial cells. At nanomolar concentrations, this compound stimulates the Ras-Raf-MEK-ERK1/2 and the PI3K/AKT pathways. These pathways are crucial for endothelial cell proliferation, migration, and survival. Furthermore, this compound treatment leads to an increase in the expression and release of VEGF, a potent pro-angiogenic growth factor. This released VEGF can then act in an autocrine manner, binding to its receptor, VEGFR2, on the endothelial cell surface, leading to sustained pro-angiogenic signaling and cell migration. The mobilization of paxillin at the leading edges of migrating cells is another mechanism by which this compound promotes endothelial cell movement.

Experimental Protocols for In Vitro Angiogenesis Assays

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM-2) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 0.1 mg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Seed HUVECs in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24-48 hours.

-

Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Grow HUVECs to confluence in 6-well plates.

-

Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with Phosphate-Buffered Saline (PBS) to remove detached cells.

-

Add fresh medium containing different concentrations of this compound or vehicle control.

-

Capture images of the scratch at different time points (e.g., 0, 4, 8, 12, 24 hours) using a microscope.

-

Quantify the wound closure area using image analysis software.

-

Coat the wells of a 96-well plate with Matrigel and allow it to polymerize at 37°C for 30 minutes.

-

Seed HUVECs (1.5 x 10^4 cells/well) onto the Matrigel-coated wells.

-

Add medium containing various concentrations of this compound or vehicle control.

-

Incubate the plate for 4-18 hours at 37°C.

-

Visualize the formation of capillary-like structures (tubes) using a microscope.

-

Quantify the total tube length and the number of branch points using image analysis software.

-

Treat HUVECs with this compound for the desired time periods.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AKT, total-AKT, phospho-ERK1/2, total-ERK1/2, VEGF, VEGFR2, GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software, normalizing to a loading control like GAPDH.

Section 2: this compound's Potential Role in Wound Healing

Wound healing is a complex biological process that involves four overlapping phases: hemostasis, inflammation, proliferation, and remodeling. Angiogenesis is a cornerstone of the proliferation phase, as the formation of new blood vessels is essential for supplying oxygen and nutrients to the healing tissue, removing waste products, and providing a scaffold for migrating cells. Given this compound's demonstrated pro-angiogenic properties, it is plausible that it could promote wound healing.

While direct in vivo studies on this compound's effect on wound healing are currently limited, its known biological activities, including the promotion of angiogenesis and its anti-inflammatory and antioxidant effects, strongly suggest a therapeutic potential. The anti-inflammatory effects of this compound are partly mediated through the inhibition of the NF-κB signaling pathway, which can help in resolving the inflammatory phase of wound healing and allowing progression to the proliferative phase. Moreover, this compound is a known activator of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. By upregulating antioxidant enzymes, this compound can mitigate oxidative stress at the wound site, which is often a factor in impaired healing.

Proposed In Vivo Wound Healing Experimental Protocol

To investigate the efficacy of this compound in promoting wound healing, a full-thickness excisional wound model in rodents can be employed.

-

Species: Male C57BL/6 or BALB/c mice, 8-10 weeks old.

-

Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).

-

Shave the dorsal surface and disinfect the skin with 70% ethanol and povidone-iodine.

-

Create two full-thickness excisional wounds on the dorsum of each mouse using a 6-mm or 8-mm sterile biopsy punch.

-

Divide the animals into experimental groups (e.g., vehicle control, this compound-treated, positive control).

-

Topically apply a defined amount of this compound, formulated in a suitable vehicle (e.g., a hydrogel or ointment), to the wounds daily or every other day.

-

The vehicle control group will receive the formulation without this compound. A commercially available wound healing agent can be used as a positive control.

-

Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, 14) with a ruler for scale.

-

Measure the wound area using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure relative to the initial wound area on day 0.

-

Euthanize subgroups of mice at different time points (e.g., days 7 and 14).

-

Excise the entire wound, including a margin of surrounding healthy skin.

-

Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.

-

Section the tissue and perform Hematoxylin and Eosin (H&E) staining to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.

-

Perform Masson's trichrome staining to evaluate collagen deposition and maturation.

-

Conduct immunohistochemistry for markers of angiogenesis (e.g., CD31, CD34) and cell proliferation (e.g., Ki-67).

-

Homogenize excised wound tissue for biochemical assays.

-

Measure the levels of hydroxyproline to quantify collagen content.

-

Use ELISA or Western blotting to determine the expression of growth factors (e.g., VEGF, TGF-β) and inflammatory cytokines (e.g., TNF-α, IL-6).

Conclusion

This compound demonstrates significant pro-angiogenic effects in vitro, mediated by the activation of the Ras/ERK and PI3K/AKT signaling pathways, leading to increased VEGF expression and enhanced endothelial cell migration and tube formation. These findings provide a strong rationale for investigating the therapeutic potential of this compound in promoting wound healing. The proposed in vivo experimental protocol offers a framework for future studies to validate this hypothesis and to elucidate the multifaceted role of this compound in the complex process of tissue repair. Further research in this area could pave the way for the development of novel, this compound-based therapies for the treatment of chronic and non-healing wounds.

References

- 1. Non-analgesic effects of opioids: Topical application of Eucerin-based ointment containing opium on the healing process of thermal skin damage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Cutaneous Wound Healing Assay in a Murine Model | Springer Nature Experiments [experiments.springernature.com]

- 3. Protocol for cutaneous wound healing assay in a murine model. | Semantic Scholar [semanticscholar.org]

- 4. Enhancing Cutaneous Wound Healing: the Therapeutic Potential of Topical Curcumin Extract in A Rat Model [ejvs.journals.ekb.eg]

Erucin's Induction of Phase II Detoxification Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erucin, an isothiocyanate found in cruciferous vegetables like rocket salad, is gaining attention for its potential as a chemopreventive agent. Its primary mechanism of action involves the induction of phase II detoxification enzymes, a critical component of the cellular defense against carcinogens and oxidative stress. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's activity, with a focus on the Keap1-Nrf2 signaling pathway. It presents a compilation of quantitative data on this compound's efficacy in inducing key phase II enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferases (GSTs), and offers detailed protocols for the key experimental assays used to evaluate these effects. This guide is intended to be a valuable resource for researchers and professionals in the fields of nutrition, toxicology, and drug development who are investigating the therapeutic potential of this compound.

Introduction: this compound, a Bioactive Isothiocyanate

This compound (1-isothiocyanato-4-(methylthio)butane) is a naturally occurring isothiocyanate derived from the glucosinolate glucothis compound, which is abundant in cruciferous vegetables of the Brassicaceae family, particularly in rocket salad (Eruca sativa). Structurally similar to the well-studied isothiocyanate sulforaphane, this compound has demonstrated significant biological activity, including potent anticancer and antioxidant effects. A key aspect of its protective mechanism is its ability to induce the expression and activity of phase II detoxification enzymes. These enzymes play a crucial role in neutralizing electrophilic carcinogens and reactive oxygen species (ROS), thereby protecting cells from DNA damage and reducing the risk of cancer initiation.

The Keap1-Nrf2 Signaling Pathway: The Core Mechanism of Action

The induction of phase II enzymes by this compound is primarily mediated through the activation of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1. Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, maintaining low intracellular levels of the transcription factor.

This compound, being an electrophilic compound, can react with specific cysteine residues on the Keap1 protein. This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and inhibiting Nrf2 degradation. As a result, newly synthesized Nrf2 is able to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding for phase II detoxification enzymes like NQO1 and various GST isoforms.

Quantitative Data on Phase II Enzyme Induction by this compound

The following tables summarize the available quantitative data on the induction of phase II detoxification enzymes by this compound from various in vitro and in vivo studies. This data allows for a comparative analysis of this compound's potency across different experimental models and in relation to sulforaphane.

Table 1: Induction of NQO1 and GST by this compound in Cellular and Tissue Models

| Model System | This compound Concentration | Enzyme | Fold Induction (Activity or Expression) | Comparison with Sulforaphane | Reference |

| Undifferentiated Caco-2 cells | 20 µM | NQO1 (QR) mRNA | 11.1-fold | More potent (SFN: 3.3-fold) | [1] |

| Undifferentiated Caco-2 cells | 20 µM | UGT1A1 mRNA | 11.6-fold | More potent (SFN: 5.3-fold) | [1] |

| Rat liver slices | up to 50 µM | NQO1 (QR) activity & protein | Statistically significant induction | Less potent than SFN | [1] |

| Rat liver slices | up to 50 µM | GST activity & protein | Statistically significant induction | Less potent than SFN | [1] |

| Rat lung slices | Not specified | NQO1 (QR) protein | 3-fold | Similar potency to SFN | [1] |

| Rat lung slices | Not specified | GST protein | Elevated, less marked than QR | Similar potency to SFN | |

| Human liver tissues | up to 50 µM | NQO1 protein | Modest increase in 1 of 2 samples | No significant effect from either | |

| Human liver tissues | up to 50 µM | GSTα and GSTµ protein | Modest increase in 1 of 2 samples | No significant effect from either |

Table 2: Comparative Potency of this compound and Sulforaphane

| Parameter | Cell Line / Model | This compound Value | Sulforaphane Value | Reference |

| IC50 (Cell Viability) | Human bladder cancer cells (RT4, J82, UMUC3) | 8.79 ± 1.3 µM | 5.66 ± 1.2 µM | |

| IC50 (Cell Proliferation) | Human lung cancer A549 cells | 97.7 µM | 82.0 µM | |

| Nrf2 Nuclear Translocation (Fold Increase) | SH-SY5Y cells (pretreatment) | 8.0 ± 0.2 | 12.0 ± 0.4 | |

| Nrf2 mRNA Expression (Fold Increase) | SH-SY5Y cells (pretreatment) | 1.4 ± 0.1 | 2.0 ± 0.3 | |

| Total GSH Levels (µM) | SH-SY5Y cells (pretreatment) | 256.0 ± 8.0 | 384.0 ± 9.0 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on phase II enzyme induction.

Cell Culture and Treatment

-

Cell Lines: Human colon adenocarcinoma cells (Caco-2), human hepatoma cells (HepG2), and human lung carcinoma cells (A549) are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Treatment: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Control cells are treated with the same concentration of DMSO.

NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Activity Assay

This assay measures the enzymatic activity of NQO1 by monitoring the reduction of a substrate, typically menadione, coupled to the reduction of a chromogenic dye.

-

Reagents:

-

Lysis Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 250 mM sucrose, 1 mM EDTA)

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 0.7 mg/mL BSA)

-

NADH or NADPH solution

-

Menadione solution

-

Cytochrome c or other suitable electron acceptor

-

Dicoumarol (NQO1 inhibitor)

-

-

Procedure:

-

Cell Lysate Preparation: Wash cells with ice-cold PBS and lyse them in lysis buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant (cytosolic fraction). Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

Assay Reaction: In a 96-well plate, prepare reaction mixtures containing assay buffer, NADH or NADPH, and cytochrome c.

-

Add a standardized amount of cell lysate to each well.

-

To determine the NQO1-specific activity, prepare parallel reactions containing the NQO1 inhibitor dicoumarol.

-

Initiate the reaction by adding menadione.

-

Measurement: Immediately measure the rate of cytochrome c reduction by monitoring the increase in absorbance at 550 nm over time using a microplate reader.

-

-

Calculation: The NQO1 activity is calculated as the dicoumarol-inhibitable rate of cytochrome c reduction and is typically expressed as nmol/min/mg of protein.

Glutathione S-Transferase (GST) Activity Assay

This colorimetric assay measures the total GST activity by quantifying the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).

-

Reagents:

-

Cell Lysis Buffer

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)

-

Reduced glutathione (GSH) solution

-

1-chloro-2,4-dinitrobenzene (CDNB) solution

-

-

Procedure:

-

Cell Lysate Preparation: Prepare cytosolic fractions from treated and control cells as described for the NQO1 assay.

-

Assay Reaction: In a 96-well UV-transparent plate, add phosphate buffer and GSH solution to each well.

-

Add a standardized amount of cell lysate.

-

Initiate the reaction by adding the CDNB solution.

-

Measurement: Immediately measure the increase in absorbance at 340 nm over time due to the formation of the GSH-CDNB conjugate.

-

-

Calculation: The GST activity is calculated based on the rate of change in absorbance and the molar extinction coefficient of the GSH-CDNB conjugate (9.6 mM⁻¹cm⁻¹). The activity is typically expressed as nmol/min/mg of protein.

Western Blot Analysis for Nrf2 and Keap1

This technique is used to determine the protein levels of Nrf2 and Keap1 in the cytoplasm and nucleus.

-

Procedure:

-

Subcellular Fractionation: Separate cytoplasmic and nuclear fractions from treated and control cells using a commercial kit or a standard protocol.

-

Protein Quantification: Determine the protein concentration of each fraction.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

-

Incubate the membrane with primary antibodies specific for Nrf2 and Keap1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use loading controls (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction) to ensure equal protein loading.

-

Quantitative Real-Time PCR (qPCR) for NQO1 and GSTM1 Gene Expression

qPCR is used to quantify the mRNA expression levels of Nrf2 target genes.

-

Procedure:

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from treated and control cells and reverse transcribe it into complementary DNA (cDNA).

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and specific primers for human NQO1 and GSTM1. Use a housekeeping gene (e.g., GAPDH or ACTB) as an internal control for normalization.

-

Human NQO1 Primers:

-

Forward: 5'-ATGTATGACAAAGGCCGGAGA-3'

-

Reverse: 5'-TCCCTTGCAGAGAGTACATGG-3'

-

-

Human GSTM1 Primers:

-

Forward: 5'-GAACTCCCTGAAAAGCAAAGC-3'

-

Reverse: 5'-GTTGGGCTCAAATATACGGTGG-3'

-

-

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in this compound-treated cells relative to control cells.

-

Conclusion

This compound is a promising dietary isothiocyanate that effectively induces phase II detoxification enzymes through the activation of the Keap1-Nrf2 signaling pathway. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the chemopreventive and therapeutic potential of this compound. While in some instances this compound appears less potent than its well-studied analog sulforaphane, it demonstrates significant bioactivity and, in certain contexts, superior efficacy. Further research, particularly well-designed dose-response studies in various models, is warranted to fully elucidate the structure-activity relationships and to optimize the potential clinical applications of this valuable natural compound.

References

Erucin's Modulation of the Nrf2 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erucin, a naturally occurring isothiocyanate (ITC) found in cruciferous vegetables such as rocket salad (arugula), has garnered significant scientific interest for its potent anticancer and cytoprotective properties. A primary mechanism underpinning these effects is its ability to robustly activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master transcriptional regulator that orchestrates cellular defense against oxidative and electrophilic stress by upregulating a battery of antioxidant and detoxification genes. This technical guide provides an in-depth examination of the molecular interactions between this compound and the Nrf2 pathway, presenting quantitative data on its activation, detailed experimental protocols for its study, and visual representations of the core signaling cascade.

Core Mechanism of Action: this compound and Nrf2 Activation

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which functions as an adaptor protein for a Cullin-3-based E3 ubiquitin ligase complex.[1][2][3][4][5] This complex continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation, maintaining low intracellular levels of the transcription factor.

This compound, like other ITCs, is an electrophilic molecule that can react with specific, highly reactive cysteine residues on the Keap1 protein. This interaction induces a conformational change in Keap1, disrupting the Keap1-Nrf2 complex. The dissociation from Keap1 prevents Nrf2's degradation, leading to its stabilization and accumulation in the cytoplasm. Stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins (sMaf). This Nrf2-sMaf complex binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of its target genes. This binding initiates the transcription of a wide array of phase II detoxification enzymes and antioxidant proteins, such as Heme Oxygenase-1 (HO-1), NAD(P)H: Quinone Oxidoreductase 1 (NQO1), Glutamate-Cysteine Ligase (GCL), and others, thereby fortifying the cell's protective capacity against stressors.

Some studies also suggest that this compound's activation of Nrf2 may be modulated by upstream signaling kinases, including Mitogen-Activated Protein Kinases (MAPKs) like ERK1/2, p38, and JNK, as well as the PI3K/Akt pathway.

Figure 1: this compound's Mechanism of Nrf2 Pathway Activation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key components and targets of the Nrf2 signaling pathway as reported in various studies.

Table 1: Effect of this compound on Nrf2 and Keap1 Protein Levels

| Cell Line | Treatment Conditions | Analyte | Change vs. Control | Citation(s) |

| MDA-MB-231 | 30 µM this compound, 3-6 h | Nuclear Nrf2 | Significant Increase | |

| MDA-MB-231 | 30 µM this compound, 3-6 h | Cytosolic Keap1 | Significant Decrease | |

| HT-29 | GER+MYR* | Nuclear Nrf2 | Significant Increase | |

| Neonatal Rat Cardiomyocytes | This compound (conc. not specified) | Nuclear Nrf2 | Significant Increase | |

| Neonatal Rat Cardiomyocytes | This compound (conc. not specified) | Cytoplasmic Nrf2 | No Significant Change | |

| Note: GER+MYR refers to myrosinase-treated glucothis compound, which releases this compound. |

Table 2: Effect of this compound on Nrf2 Target Gene mRNA Expression

| Cell Line | Treatment Conditions | Target Gene | Fold Increase vs. Control | Citation(s) |

| Caco-2 (undifferentiated) | 20 µM this compound | NQO1 (QR) | 11.1 | |

| Caco-2 (undifferentiated) | 20 µM this compound | UGT1A1 | 11.6 | |

| MDA-MB-231 | 30 µM this compound, 3-6 h | HMOX-1 | Significant Increase | |

| MDA-MB-231 | 30 µM this compound, 3-6 h | GCLC | Significant Increase | |

| MDA-MB-231 | 30 µM this compound, 3-6 h | GCLM | Significant Increase | |

| MDA-MB-231 | 30 µM this compound, 3-6 h | SOD1 | Significant Increase | |

| Neonatal Rat Cardiomyocytes | This compound (conc. not specified) | HO-1 | Significant Increase | |

| Neonatal Rat Cardiomyocytes | This compound (conc. not specified) | Nqo1 | Significant Increase | |

| Neonatal Rat Cardiomyocytes | This compound (conc. not specified) | SOD2 | Significant Increase | |

| Neonatal Rat Cardiomyocytes | This compound (conc. not specified) | Gstm1 | Significant Increase |

Table 3: Antiproliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 Value | Citation(s) |

| MCF7 | Breast Cancer | 28 µM | |

| Various Bladder Cancer Cells | Bladder Cancer | 8.79 ± 1.3 µM | |

| MDA-MB-231 | Breast Cancer | ~30 µM |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the effects of this compound on the Nrf2 pathway.

Western Blot Analysis for Nrf2 and Keap1

This protocol is used to quantify changes in Nrf2 (nuclear and cytoplasmic) and Keap1 protein levels following this compound treatment.

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231, HT-29) and grow to 70-80% confluency. Treat cells with desired concentrations of this compound or vehicle control for specified time periods (e.g., 3, 6, 24 hours).

-

Protein Extraction:

-

Cytoplasmic & Nuclear Fractionation: Wash cells with ice-cold PBS. Lyse cells using a nuclear extraction kit following the manufacturer's protocol to separate cytoplasmic and nuclear fractions. Alternatively, use a hypotonic buffer to swell cells, followed by gentle homogenization and differential centrifugation.

-

Whole-Cell Lysates: Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine protein concentration for each lysate using a Bradford or BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2 (1:1000), Keap1 (1:1000), Lamin B1 (nuclear loading control, 1:1000), and β-actin or GAPDH (cytoplasmic/whole-cell loading control, 1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to the respective loading control.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This method measures the change in mRNA levels of Nrf2 target genes.

-

Cell Culture and Treatment: Treat cells with this compound as described in section 4.1.

-

RNA Extraction: Wash cells with PBS and extract total RNA using a commercial kit (e.g., TRIzol reagent or RNeasy Kit) according to the manufacturer's instructions.

-

RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qRT-PCR:

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for target genes (e.g., HMOX1, NQO1, GCLC) and a reference gene (GAPDH or ACTB), and a SYBR Green or TaqMan master mix.

-

Perform the PCR reaction in a real-time PCR thermal cycler.

-

-

Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to the reference gene.

ARE-Luciferase Reporter Assay

This cell-based assay directly measures the transcriptional activity of Nrf2.

-

Cell Transfection: Seed cells (e.g., HepG2) in 24- or 96-well plates. Co-transfect cells with a firefly luciferase reporter plasmid containing multiple copies of the ARE consensus sequence and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

-

Treatment: After 24 hours of transfection, replace the medium and treat the cells with various concentrations of this compound or a known Nrf2 activator (positive control) for a specified period (e.g., 12-24 hours).

-